![molecular formula C18H18F3NO2 B5553155 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, combining specific reactants in the presence of catalysts under controlled conditions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, illustrating a similar approach that might be applied to our compound of interest (Sharma et al., 2018).

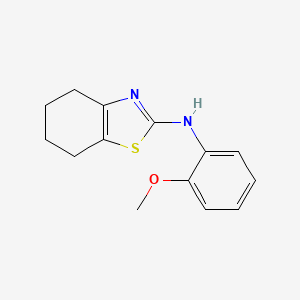

Molecular Structure Analysis

The molecular structure is determined using techniques like X-ray crystallography, revealing the compound's arrangement and bonding. For instance, the mentioned compound crystallizes in the orthorhombic crystal system, highlighting the importance of crystallography in understanding molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamides often include nucleophilic substitution and are influenced by the substituents on the aromatic rings, affecting reactivity and stability. The synthesis and characterization of similar compounds provide insights into the reactivity patterns and potential chemical reactions (Pan et al., 2016).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. For closely related compounds, these properties are meticulously analyzed through experimental methods, offering a basis for predicting the physical characteristics of our compound (Pan et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are determined by the functional groups present in the molecule. Research on similar molecules has elucidated their reactivity patterns, offering a framework for understanding the chemical behavior of "2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide" (Jansukra et al., 2021).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored, highlighting its potential anticancer applications. A study conducted by Sharma et al. (2018) synthesized this compound and performed molecular docking analysis targeting the VEGFr receptor. This study indicates the compound's relevance in anticancer research, focusing on its structural characteristics and potential as an anticancer agent. The compound exhibited intermolecular hydrogen bonds crucial for its activity, suggesting its utility in designing drugs targeting cancer cells (Sharma et al., 2018).

Molecular Structure and Interactions

The structural aspects of compounds similar to 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide have been extensively studied, with a focus on their crystallography and molecular interactions. Research by Boechat et al. (2011) on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides examined their crystal structures and intermolecular interactions, providing insights into their potential applications in designing new compounds with enhanced properties. The study highlighted the 'V' shape molecular structure and various hydrogen bonds forming 3-D arrays, which could be significant in understanding the compound's behavior in different environments (Boechat et al., 2011).

Environmental Considerations in Drug Design

A green approach to drug design was demonstrated by Reddy et al. (2014), focusing on environmental-friendly synthesis methods for compounds with potential analgesic and antipyretic properties. Although not directly related to 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, this research underscores the importance of sustainable practices in synthesizing compounds with medicinal properties. The study offers a perspective on designing drugs with a reduced environmental impact, aligning with the broader goals of sustainable pharmaceutical research (Reddy et al., 2014).

Potential Pesticide Applications

Investigations into the derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to 2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, have suggested potential applications as pesticides. Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide by X-ray powder diffraction, highlighting their promise as potential pesticides. The study provided detailed structural data, which could be critical in understanding the compound's interactions and efficacy as a pesticide (Olszewska et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials . If it’s a potential pesticide or herbicide, future research might focus on its environmental impact and its effectiveness against specific pests or weeds .

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-12(2)13-7-9-14(10-8-13)24-11-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIOGPWJJRYFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)